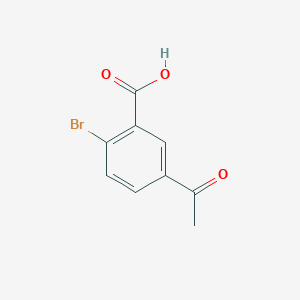![molecular formula C15H13ClN2OS B2957276 2-[(4-chlorophenyl)methylsulfanyl]-6-methoxy-1H-benzimidazole CAS No. 325822-30-8](/img/structure/B2957276.png)
2-[(4-chlorophenyl)methylsulfanyl]-6-methoxy-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-chlorophenyl)methylsulfanyl]-6-methoxy-1H-benzimidazole is a useful research compound. Its molecular formula is C15H13ClN2OS and its molecular weight is 304.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agricultural Applications
Benzimidazole derivatives, such as carbendazim and tebuconazole, have been extensively utilized in agriculture for their fungicidal properties. Research by Campos et al. (2015) highlights the development of solid lipid nanoparticles and polymeric nanocapsules as carrier systems for these fungicides. These systems are designed to improve the delivery and efficacy of fungicides, offering controlled release, enhanced stability, and reduced toxicity, potentially applicable to derivatives like 2-[(4-chlorophenyl)methylsulfanyl]-6-methoxy-1H-benzimidazole for plant protection and disease management Campos et al., 2015.
Medicinal Chemistry and Therapeutics
In medicinal chemistry, benzimidazole derivatives are investigated for their potential in treating various diseases. For instance, Pérez‐Villanueva et al. (2013) synthesized novel benzimidazole derivatives showing significant antiprotozoal activity against pathogens like Trichomonas vaginalis and Giardia intestinalis. These findings suggest the potential for related compounds in developing new therapeutic agents against protozoal infections Pérez‐Villanueva et al., 2013.
Another area of interest is the development of benzimidazole derivatives as H+/K+-ATPase inhibitors for treating acid-related disorders. Research demonstrates the efficacy of these compounds in inhibiting gastric acid secretion, indicating their potential use in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers Kohl et al., 1992.
Antimicrobial and Antifungal Applications
Benzimidazole derivatives also exhibit significant antimicrobial and antifungal activities. Studies have synthesized various benzimidazole compounds, demonstrating their efficacy against a range of bacterial and fungal pathogens. This suggests the potential of this compound and similar compounds in developing new antimicrobial and antifungal agents Sah et al., 2014.
Mecanismo De Acción
Target of Action
It has been found to inhibit cyp3a4 in human liver microsomes . CYP3A4 is an important enzyme in the body, primarily found in the liver and in the intestine. It oxidizes small foreign organic molecules (xenobiotics), such as toxins or drugs, so that they can be removed from the body.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-6-methoxy-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c1-19-12-6-7-13-14(8-12)18-15(17-13)20-9-10-2-4-11(16)5-3-10/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCSNQSIGXWJKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-benzyl-4-oxo-N-phenethyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2957193.png)
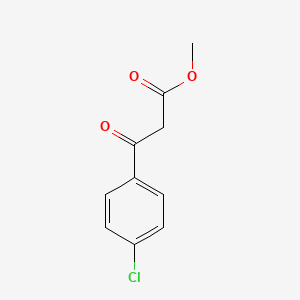
![4-(4-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2957195.png)
![5-benzyl-N-(3-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2957199.png)
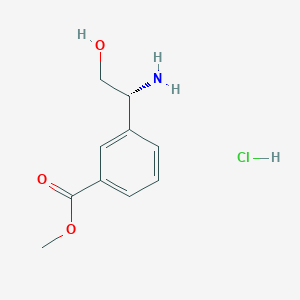

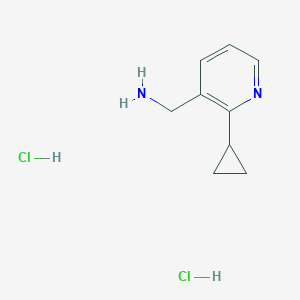

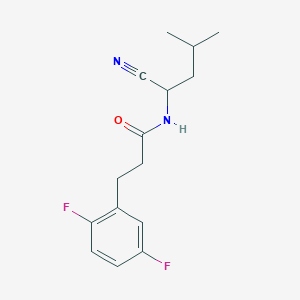
![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2957211.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2957213.png)
